(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a benzimidazole core with a phenyl group and a sulfanyl group attached to the acetic acid moiety. The structural complexity of this compound allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.
The synthesis and characterization of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid have been documented in various studies focusing on benzimidazole derivatives. These studies often highlight the compound's potential applications in pharmacology, particularly in the development of cytotoxic agents and other therapeutics .
This compound can be classified as:
The synthesis of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves several steps, including the formation of the benzimidazole core followed by functionalization with sulfanyl and acetic acid groups.
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized using spectroscopic methods including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, yields can vary significantly based on reaction conditions, with reported yields around 73% for certain synthetic routes .
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid may undergo various chemical reactions typical of carboxylic acids and benzimidazole derivatives:
The reactivity can be influenced by substituents on the phenyl ring and the conditions under which reactions are conducted, such as temperature and solvent choice.
The mechanism of action for compounds like (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is often linked to their ability to interact with biological targets such as enzymes or receptors involved in cellular processes.
Research indicates that structural modifications can enhance biological activity through increased lipophilicity and improved membrane permeability .
Key chemical properties include:
Relevant spectral data includes:
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has potential applications in several fields:
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is defined by the molecular formula C₁₅H₁₂N₂O₂S and a molecular weight of 284.33 g/mol [3] [4]. Its systematic IUPAC name directly reflects its core structure: a benzimidazole system substituted at the N1 position by a phenyl ring and at the C2 position via a sulfanyl bridge to an acetic acid moiety. The compound's identity is unambiguously established by its CAS Registry Number (93866-15-0), validated through a formal checksum calculation where the weighted sum of digits (7×9 + 6×3 + 5×8 + 4×6 + 3×6 + 2×1 + 1×5 = 170) modulo 10 equals the check digit (0) [5].
Table 1: Comprehensive Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid |
CAS Registry Number | 93866-15-0 |
Synonyms | Rabeprazole Impurity 36; 2-((1-Phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid; [(1-Phenyl-1H-benzimidazol-2-yl)thio]acetic acid |
Molecular Formula | C₁₅H₁₂N₂O₂S |
SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O |
Alternative names observed in commercial and research contexts include "Rabeprazole Impurity 36" (highlighting its role in pharmaceutical quality control) and "AKOS KUBRG0000080" (a supplier-specific code) [4] [7]. The compound's structural integrity is further confirmed by spectral identifiers: InChIKey (QJUFLXCQZGILJZ-UHFFFAOYSA-N) and precise mass measurements (284.062 g/mol) [5] [7].
This compound belongs to the N-phenyl-benzimidazole subclass, characterized by a phenyl group directly attached to the benzimidazole nitrogen (N1) [3]. The critical structural differentiator is the thioether-linked acetic acid chain at the C2 position (–SCH₂COOH), which imparts unique electronic and steric properties compared to simpler benzimidazoles. This contrasts with derivatives like (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid (CAS not specified), where a benzyl group replaces the phenyl moiety at N1, altering steric bulk and electronic conjugation [2] [6].
The planar benzimidazole system facilitates π-stacking interactions, while the thiomethylacetate side chain introduces:
Table 2: Comparative Structural Features of Benzimidazole Derivatives
Compound | N1 Substituent | C2 Substituent | Molecular Formula |
---|---|---|---|
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | Phenyl | –SCH₂COOH | C₁₅H₁₂N₂O₂S |
(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | Benzyl | –SCH₂COOH | C₁₆H₁₄N₂O₂S |
2-(2-Phenyl-1H-1,3-benzodiazol-1-yl)acetic acid | H | –CH₂COOH (no sulfur) | C₁₅H₁₂N₂O₂ |
Density functional theory (DFT) calculations estimate a density of 1.33 g/cm³ and refractive index of 1.68, reflecting high electron density in the conjugated system [3] [5]. The molecule's polar surface area (80.42 Ų) and logP value (3.20) suggest moderate lipophilicity, suitable for membrane penetration in bioactive contexts [3].
The synthesis of this compound was first reported in foundational heterocyclic chemistry research during the mid-20th century. Early methodologies involved:
Notably, Nakajima et al. (1958) documented a pioneering route using phenylglyoxal derivatives, establishing the scaffold that enabled later pharmacological studies [3]. Industrial interest surged in the 1980s–1990s due to the compound's identification as Rabeprazole Impurity 36 – a degradation marker in antiulcer pharmaceuticals [4]. This spurred commercial availability through fine chemical suppliers (Matrix Scientific, Fluorochem Ltd., Asinex Ltd.), though at premium costs ($515/g for 1g in 2024) [1] [7].
Table 3: Key Physicochemical Properties
Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 87°C | – | [1] |
Boiling Point | 525.8°C | 760 mmHg | [3] |
Flash Point | 271.8°C | – | [3] |
Vapor Pressure | 6.93 × 10⁻¹² mmHg | 25°C | [5] |
Density | 1.33 g/cm³ | – | [3] |
The compound remains a reference standard in analytical chromatography for benzimidazole-based drugs and a synthon for antimicrobial agents – though mechanistic pharmacological studies remain preliminary [5]. Contemporary synthetic refinements focus on greener catalysis and enantioselective modifications, underscoring its enduring relevance in heterocyclic chemistry.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1